molecular formula C21H16N2O7 B2771719 ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate CAS No. 338418-35-2

ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Cat. No.: B2771719
CAS No.: 338418-35-2
M. Wt: 408.366
InChI Key: PRNDECLJSMIBEF-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a nitrobenzoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the 4-nitrobenzoyl chloride, which is then reacted with an appropriate amine to form the amide linkage. The resulting intermediate is then subjected to cyclization reactions to form the pyran ring, followed by esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and carboxylic acids .

Scientific Research Applications

Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyran ring and phenyl group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[(4-nitrobenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O7/c1-2-29-20(25)16-12-17(21(26)30-18(16)13-6-4-3-5-7-13)22-19(24)14-8-10-15(11-9-14)23(27)28/h3-12H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNDECLJSMIBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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